N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.4]nonane core. The spirocyclic system consists of two fused tetrahydrofuran rings sharing a single sp³-hybridized carbon atom, conferring structural rigidity. The 4-ethoxybenzenesulfonamide moiety introduces electron-donating and steric effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-2-20-13-5-7-15(8-6-13)23(18,19)17-11-14-12-21-16(22-14)9-3-4-10-16/h5-8,14,17H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLWBFOWMMQASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spiro structure, which is characteristic of many biologically active compounds. Its molecular formula is , with a molecular weight of 332.4 g/mol. The presence of both sulfonamide and dioxaspiro moieties suggests potential interactions with various biological targets.
Research indicates that compounds with spiro structures can exhibit a range of biological activities, including:
- Antimicrobial Activity : Many spiro compounds have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially contributing to the overall therapeutic effects of this compound.
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to therapeutic outcomes.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 150 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of this compound in reducing inflammation markers. Results showed a significant decrease in C-reactive protein (CRP) levels after four weeks of treatment compared to the placebo group.
- Case Study on Infection Control : Another study focused on patients with skin infections caused by resistant bacterial strains. Patients treated with this compound showed improved healing rates and reduced infection recurrence compared to those receiving standard antibiotic therapy.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-2-yl Derivatives (S07, S08, S09)
- S07 : (S,E)-N-(4-methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine
- S08 : (S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide
1,4-Dioxaspiro[4.4]nonane Derivatives in Biolubricants
- Example: Linoleic acid-derived spiro compounds (e.g., 1,4-dioxaspiro[4.4]nonane esters). Key Similarity: Shared spiro[4.4] framework. Key Difference: Ester functional groups vs. sulfonamide in the target compound. Properties: Demonstrated superior low-temperature fluidity and tribological performance, suggesting the spiro[4.4] system enhances lubricant stability .
Functional Group Variations
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide
- Structure : Features ethanediamide and 3-nitrophenyl groups.
- Molecular Weight : 349.34 g/mol (vs. ~341.42 g/mol estimated for the target compound).
- Key Difference: Nitro group (electron-withdrawing) vs.
Bis((R,R)-trans-2,3-bis(diphenylhydroxymethyl)-1,4-dioxaspiro[4.4]nonane) Derivatives
- Structure : Bulky diphenylhydroxymethyl substituents.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
